Ethyl 2-(2-iodophenoxy)propanoate
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Overview
Description
Ethyl 2-(2-iodophenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an iodine atom attached to a phenoxy group, which is further connected to a propanoate ester. The molecular formula for this compound is C11H13IO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-iodophenoxy)propanoate can be synthesized through various methods. One common approach involves the reaction of 2-iodophenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-iodophenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Sodium azide in DMF at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinones
Scientific Research Applications
Ethyl 2-(2-iodophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(2-iodophenoxy)propanoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-phenoxypropanoate: Lacks the iodine atom, resulting in different reactivity and applications.
Methyl 2-(2-iodophenoxy)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight and potential for halogen bonding. These characteristics make it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C11H13IO3 |
---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 2-(2-iodophenoxy)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 |
InChI Key |
BKVZDVOZVJQXME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1I |
Origin of Product |
United States |
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